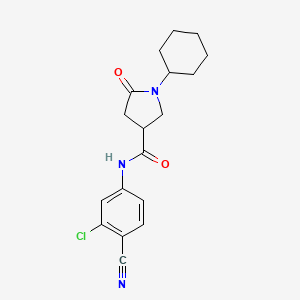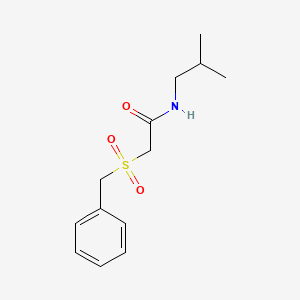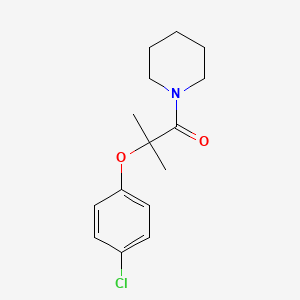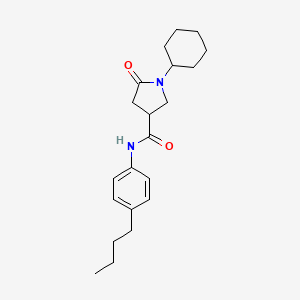
N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a chloro-cyanophenyl group, a cyclohexyl ring, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-4-cyanophenylamine with cyclohexanone to form an intermediate, which is then reacted with pyrrolidine-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halogens or nitro groups.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-cyanophenyl)benzenesulfonamide
- N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide
- N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrohexanamide
Uniqueness
N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C18H20ClN3O2 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-9-14(7-6-12(16)10-20)21-18(24)13-8-17(23)22(11-13)15-4-2-1-3-5-15/h6-7,9,13,15H,1-5,8,11H2,(H,21,24) |
InChI Key |
CUJGFXJTYBXTCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11168486.png)
![3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11168488.png)
![2,5-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11168493.png)
![Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate](/img/structure/B11168509.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B11168519.png)
![6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11168533.png)



![N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11168553.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168560.png)
![5-chloro-2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11168565.png)


